

Timepidium bromide competitive anticholinergic agents

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Compound Focus: Timepidium Bromide

CAS No.: 35035-05-3

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Pharmacological Profile Comparison

The table below summarizes the relative anticholinergic potency of **Timepidium Bromide** (TB) compared to Hyoscine-N-butylbromide (HB) and Atropine (Atr), primarily derived from isolated tissue experiments on guinea pigs [1].

Anticholinergic Agent	Relative Potency (Gallbladder)	Relative Potency (Sphincter of Oddi)	pA2 Value (Gallbladder)	Key Characteristics
Timepidium Bromide (TB)	7x more potent than HB; 1/5-1/6 as potent as Atr	12x more potent than HB; 1/5 as potent as Atr	8.44	Competitive antagonist; effect blocked by tetrodotoxin, suggesting neural pathway action [1].
Hyoscine-N-butylbromide (HB)	Baseline (1x)	Baseline (1x)	7.55	-

Anticholinergic Agent	Relative Potency (Gallbladder)	Relative Potency (Sphincter of Oddi)	pA2 Value (Gallbladder)	Key Characteristics
Atropine (Atr)	5-6x more potent than TB	5x more potent than TB	9.11	Used as a reference standard [1].

Detailed Experimental Data and Protocols

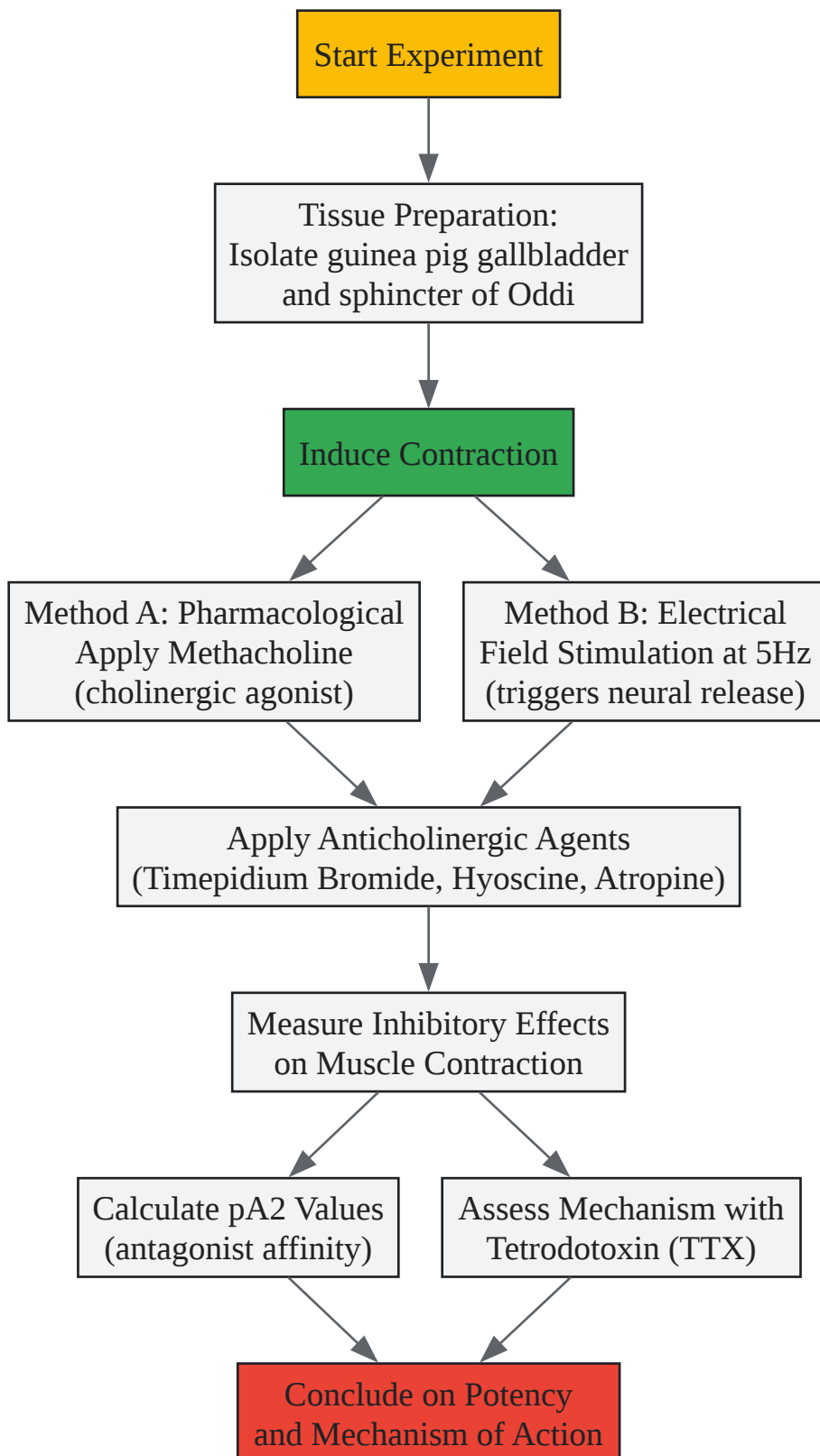
The comparative data is largely based on two specific experimental studies. Here are the methodologies and key findings.

Experiment on Isolated Guinea Pig Gallbladder and Sphincter of Oddi [1]

- **Objective:** To evaluate and compare the inhibitory effects of TB, HB, and Atr on smooth muscle contraction.
- **Methodology:**
 - **Tissue Preparation:** Isolated guinea pig gallbladder and sphincter of Oddi were mounted in organ baths.
 - **Induced Contraction:** Contractions were induced by:
 - **Receptor Stimulation:** Methacholine (a cholinergic agonist).
 - **Electrical Stimulation:** Field stimulation at 5 Hz to trigger neurotransmitter release from neurons.
 - **Drug Application:** Cumulative doses of TB, HB, and Atr were added to the bath to measure their inhibitory effects.
 - **Data Analysis:** pA2 values (a measure of antagonist affinity) were calculated for methacholine-induced contractions. Inhibitory activity on electrically-induced contractions was also measured.
- **Key Findings:**
 - All three agents competitively antagonized the methacholine-induced contractions, with the order of potency being Atr > TB > HB based on pA2 values [1].

- TB, HB, and Atr also inhibited contractions from field stimulation. The effect of TB was abolished by tetrodotoxin (a neurotoxin that blocks neural activity), indicating its primary action is on neuronal pathways rather than direct smooth muscle effects [1].
- TB had no significant effect on noradrenaline-induced contraction or isoproterenol-induced relaxation, confirming its specific anticholinergic activity [1].

This experimental workflow is illustrated below:



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Experiment on Gastric and Duodenal Blood Flow in Rabbits [2]

- **Objective:** To investigate the effects of TB on regional blood flow distribution in the stomach and duodenum.
- **Methodology:**
 - **Animal Model:** Normal rabbits.
 - **Blood Flow Measurement:** Using ¹³¹I-labeled macroaggregated human serum albumin (MAA) to quantify blood flow in different stomach regions (anterior corpus, posterior corpus, pyloric antrum).
 - **Drug Intervention:** Intravenous administration of TB (200 µg/kg), acetylcholine (ACh), and neostigmine (Neost).
- **Key Findings:**
 - TB produced a slight increase in total gastric blood flow, with a considerable increase specifically in the mucosal layer of the pyloric antrum [2].
 - The reductions in blood flow caused by ACh and Neost were abolished by TB, suggesting these effects are mediated through muscarinic receptors [2].

Research Context and Limitations

- **Mechanism of Action:** **Timepidium bromide** is a competitive muscarinic receptor antagonist. It acts by blocking acetylcholine from binding to its receptors on smooth muscle and other target tissues [1] [2].
- **Chemical Class:** TB is a thiophene-based compound, a feature it shares with several other marketed drugs like tiquizium bromide and tipegidine [3].
- **Key Limitations:** The most current and comprehensive search results do not contain detailed human clinical data or direct comparisons with many modern anticholinergic agents. The available experimental data is from the early 1980s, and its relevance to human therapeutic use today may be limited.

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References

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2. Effect of timepidium bromide, an anticholinergic agent, on ... [pubmed.ncbi.nlm.nih.gov]

3. Thiophene-Based Compounds with Potential Anti- ... [mdpi.com]

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